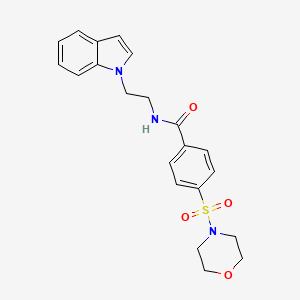

N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide

Description

Historical Development and Research Context

The discovery of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide aligns with the mid-2000s surge in interest toward indole-based pharmacophores, driven by their versatility in interacting with biological targets such as enzymes, receptors, and tubulin polymers. Early synthetic efforts focused on combining indole’s privileged scaffold with sulfonamide groups to enhance solubility and bioavailability, as exemplified by the compound’s morpholinosulfonyl substitution. Patent literature from the 2010s reveals systematic optimization of similar morpholino sulfonyl indole derivatives, particularly for targeting insulin-like growth factor receptors (IGF-1R) and tubulin polymerization pathways.

A pivotal advancement occurred with the development of multi-step synthetic protocols enabling precise functionalization at the indole N1 and benzamide C4 positions. For instance, Friedel-Crafts acylation and Suzuki coupling reactions were adapted to introduce aromatic and heterocyclic substituents, as demonstrated in related compounds. These methodological innovations facilitated structure-activity relationship (SAR) studies, positioning N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide as a lead candidate for further optimization.

Significance in Drug Discovery Research

This compound’s significance stems from its dual capacity to modulate protein-protein interactions and enzymatic activity. The indole moiety enables π-π stacking with hydrophobic receptor pockets, while the morpholinosulfonyl group enhances aqueous solubility—a critical factor in overcoming the pharmacokinetic limitations of earlier indole derivatives. Recent studies highlight its antiproliferative effects against cancer cell lines, with mechanistic links to tubulin dynamics and estrogen receptor modulation.

Propriétés

IUPAC Name |

N-(2-indol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c25-21(22-10-12-23-11-9-17-3-1-2-4-20(17)23)18-5-7-19(8-6-18)29(26,27)24-13-15-28-16-14-24/h1-9,11H,10,12-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJLWYKVHMRNJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1H-indole with ethyl bromide to form 2-(1H-indol-1-yl)ethyl bromide. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Indole-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzamide derivatives.

Applications De Recherche Scientifique

N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Indole Motifs

a) N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r)

- Structure: Contains a 4-methylbenzenesulfonamide (tosyl) group instead of morpholinosulfonyl. The indole is substituted at the 3-position rather than 1-position.

- Synthesis : Synthesized via gold-catalyzed reactions involving 1-tosylaziridine, contrasting with the Friedel-Crafts and nucleophilic addition routes used for the target compound .

- The indole substitution pattern (3-position vs. 1-position) could influence binding specificity in biological systems.

b) N-[2-(1H-Indol-3-yl)ethyl]-4-methoxybenzamide

- Structure: Replaces the morpholinosulfonyl group with a 4-methoxybenzamide moiety.

- The methoxy group increases lipophilicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility .

Sulfonamide Derivatives with Heterocyclic Systems

a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]

- Structure : Features a 1,2,4-triazole-thione core instead of benzamide. The sulfonyl group is attached to a phenyl ring, similar to the target compound.

- Spectral Data : IR spectra confirm the C=S stretch (~1250 cm⁻¹) and absence of C=O bands, distinguishing them from benzamide derivatives .

- Biological Relevance : Triazole-thiones often exhibit antimicrobial or anticancer activity, suggesting divergent therapeutic applications compared to benzamides.

b) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

Sigma Receptor-Binding Benzamides

- Example: N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide ([125I]PIMBA) Structure: Shares a benzamide backbone but substitutes morpholinosulfonyl with iodo and methoxy groups. Pharmacology: Demonstrates high affinity for sigma receptors (Kd = 5.80 nM for sigma-1), with applications in prostate cancer imaging and therapy. The target compound’s morpholinosulfonyl group may confer distinct receptor-binding kinetics or off-target effects .

Comparative Data Table

Key Research Findings

- Synthetic Routes : The target compound’s synthesis likely involves Friedel-Crafts and nucleophilic addition steps, contrasting with gold-catalyzed or Suzuki coupling methods used for analogues .

- Structure-Activity Relationships (SAR): Morpholinosulfonyl vs. Tosyl: The morpholine ring enhances solubility and may reduce cytotoxicity compared to tosyl groups. Indole Position: 1H-indol-1-yl substitution (target compound) vs. 3H-indol-3-yl (analogues) could alter steric interactions in receptor binding.

Activité Biologique

N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety, a morpholine ring, and a benzamide group, which contribute to its diverse interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The chemical structure of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-(2-indol-1-ylethyl)-4-morpholin-4-ylsulfonylbenzamide |

| CAS Number | 689264-17-3 |

| Molecular Formula | C₁₉H₂₃N₃O₄S |

| Molecular Weight | 377.47 g/mol |

| Solubility | Soluble in DMSO and DMF; limited solubility in water |

The biological activity of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is attributed to its ability to interact with various molecular targets in biological systems. The indole moiety is known to engage with enzymes and receptors, potentially modulating their activity. The morpholine ring enhances the compound's solubility and bioavailability, facilitating its interaction with biological targets.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, contributing to its anti-cancer properties.

- Receptor Modulation: Interaction with receptors can alter signaling pathways, leading to various physiological effects.

Anti-Cancer Properties

Research indicates that N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide exhibits significant anti-cancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, including breast and pancreatic cancer cells.

Case Study:

In a study involving xenografted nude mice, oral administration of the compound resulted in notable tumor size reduction compared to control groups. This suggests a promising therapeutic application in oncology .

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, which are key players in inflammatory diseases.

Research Findings:

A study reported that treatment with this compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of N-(2-(1H-indol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide is essential for evaluating its therapeutic efficacy:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic metabolism |

| Excretion | Renal excretion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.